(1R,2R)-(-)-1,2-Bis(4-hydroxyphenyl)ethylenediamine dihydrochloride
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of stereochemical complexes involving ethylenediamine derivatives, including "(1R,2R)-(-)-1,2-Bis(4-hydroxyphenyl)ethylenediamine dihydrochloride," has been a subject of study due to their potential applications in medicinal chemistry and material science. For instance, Jennerwein et al. (1989) explored the tumor-inhibiting properties of stereoisomeric complexes derived from ethylenediamine, focusing on their synthesis and structural elucidation (Jennerwein et al., 1989). Similarly, Umakoshi et al. (1989) synthesized and investigated the crystal structure of binuclear platinum(II) complexes bridged by related ligands, offering insights into the structural configurations conducive to specific biological activities (Umakoshi et al., 1989).
Analytical Chemistry Applications
In analytical chemistry, the reactivity and fluorescence properties of ethylenediamine derivatives have been harnessed for the detection of reducing carbohydrates and other compounds. Umegae et al. (1989) identified "this compound" as a favorable reagent for the fluorimetric determination of reducing carbohydrates, showcasing its potential in sensitive detection methods (Umegae et al., 1989).
Catalysis and Material Science
The catalytic activities and material applications of ethylenediamine derivatives are also significant. For instance, the development of novel flame retardants for polymeric materials has involved the use of ethylenediamine derivatives to enhance flame retardancy and stability. Xu et al. (2013) investigated the flame retardant mechanism of a polymeric synergist combined with ammonium polyphosphate, highlighting the synergy between the components and their effect on polypropylene's flame retardancy (Xu et al., 2013).
Biological Studies
In biological contexts, the cytotoxic activities of ethylenediamine derivatives against various cancer cell lines have been evaluated, demonstrating their potential as therapeutic agents. Musa et al. (2014) assessed the in vitro cytotoxic activity of N, N'-Bis(2-hydroxybenzyl) ethylenediamine derivatives, noting significant activity against lung, breast, and prostate cancer cell lines (Musa et al., 2014).
Mechanism of Action
Target of Action
Related compounds have been shown to have anti-inflammatory activity, suggesting that this compound may also target inflammatory pathways .
Mode of Action
Related compounds have been shown to inhibit nitric oxide (no) and prostaglandin e2 production in a dose-dependent manner, suggesting that this compound may have a similar mode of action .
Biochemical Pathways
The compound appears to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB and MAPK, and the nuclear translocation of p65 in RAW 264.7 cells . This suggests that it may affect the NF-κB and MAPK signaling pathways, which are involved in the regulation of inflammatory responses.
Result of Action
The compound appears to have anti-inflammatory effects, as it significantly inhibits LPS-induced nitric oxide (NO) and prostaglandin E2 production . It also suppresses the expression of inducible nitric oxide synthase and cyclooxygenase-2 .
Properties
IUPAC Name |
4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.2ClH/c15-13(9-1-5-11(17)6-2-9)14(16)10-3-7-12(18)8-4-10;;/h1-8,13-14,17-18H,15-16H2;2*1H/t13-,14-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCIOLVKHQOSNF-KFWOVWKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)O)N)N)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](C2=CC=C(C=C2)O)N)N)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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